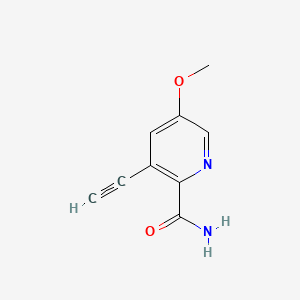

3-Ethynyl-5-methoxypicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-ethynyl-5-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C9H8N2O2/c1-3-6-4-7(13-2)5-11-8(6)9(10)12/h1,4-5H,2H3,(H2,10,12) |

InChI Key |

HAXXUVLKOWIDOI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)C(=O)N)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ethynylpicolinamides

Strategies for the Preparation of 3-Ethynyl-5-methoxypicolinamide Analogues

The creation of analogues based on the this compound structure requires precise control over the assembly of the core and the introduction of key functional groups. Synthetic chemists employ a range of strategies to build these complex molecules efficiently and with high regioselectivity.

The foundational step in synthesizing these compounds is the construction of the picolinamide (B142947) core. The most common and direct method begins with picolinic acid (pyridine-2-carboxylic acid). wikipedia.org Picolinic acid itself can be synthesized through the oxidation of 2-methylpyridine (B31789) (α-picoline) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org

Once picolinic acid is obtained, the picolinamide is formed through an amide coupling reaction with a desired amine. This transformation is a cornerstone of peptide and medicinal chemistry. Several standard coupling methods can be employed:

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to activate the carboxylic acid for nucleophilic attack by the amine. cam.ac.uk

Conversion to Acid Chloride: Picolinic acid can be converted to the more reactive picolinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. umsl.edu The resulting acid chloride readily reacts with an amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Mixed Anhydride Method: This approach involves reacting the picolinic acid with a chloroformate, such as ethyl chloroformate, to form a mixed anhydride, which then reacts with the amine. cam.ac.uk

The choice of method depends on the specific substrates, their sensitivities, and the desired scale of the reaction. For complex amines, methods using coupling reagents are often preferred due to their mild conditions. cam.ac.uk

Table 1: Common Amide Coupling Methods for Picolinamide Synthesis

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Carbodiimide Coupling | EDCI/DCC, HOBt, Base (e.g., Et₃N) | Organic Solvent (e.g., DCM, DMF), Room Temp | cam.ac.uk |

| Acid Chloride Formation | SOCl₂, Oxalyl Chloride | Anhydrous conditions, often heated | umsl.edu |

Achieving the specific 3-ethynyl-5-methoxy substitution pattern on the picolinamide ring is a challenge that requires precise regiochemical control. The direct functionalization of an existing picolinamide is often difficult due to the directing effects of the ring nitrogen and the amide group. Therefore, these functional groups are typically introduced onto the pyridine (B92270) ring at an earlier stage, prior to the final amide formation.

A plausible synthetic route would start with a pre-functionalized pyridine derivative. For instance, a multi-step sequence could be envisioned:

Halogenation: Starting with a suitable pyridine derivative, selective halogenation (e.g., bromination or iodination) at the 3- and 5-positions provides handles for subsequent reactions.

Introduction of the Methoxy (B1213986) Group: A methoxy group can be introduced at the 5-position via a nucleophilic aromatic substitution (SNAr) reaction on a 5-halopyridine derivative, using sodium methoxide. The success of this reaction depends on the activation of the pyridine ring.

Introduction of the Ethynyl (B1212043) Group: The ethynyl group is commonly installed at the 3-position using a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a 3-halopyridine derivative and a terminal alkyne (like trimethylsilylacetylene, followed by deprotection) is a highly reliable method for forming carbon-carbon bonds.

Final Elaboration: Once the 3-ethynyl-5-methoxypyridine (B1343183) scaffold is assembled, the functional group at the 2-position can be converted to a carboxylic acid and subsequently to the final picolinamide as described in section 2.1.1.

The precise order of these steps and the choice of protecting groups are critical for a successful regioselective synthesis. nih.govresearchgate.net

In line with the principles of green chemistry, one-pot synthesis methodologies are highly sought after as they improve efficiency by reducing the number of workup and purification steps. mdpi.com While a direct one-pot synthesis for a complex molecule like this compound is not widely reported, the principles can be applied to construct related heterocyclic scaffolds. nih.govjyu.fi

For picolinamide structures, a potential one-pot approach could involve a cascade or tandem reaction. For example, the Chichibabin pyridine synthesis, which condenses aldehydes with an amine source, can be adapted to create polysubstituted pyridines in a single step. nih.gov A hypothetical one-pot synthesis could involve the condensation of carefully chosen fragments that already contain the necessary precursors for the ethynyl and methoxy groups, leading to a substituted pyridine ring that can be further functionalized in the same reaction vessel. Such strategies often rely on a catalyst that can promote multiple transformations, such as a phosphate-mediated system or a heterogeneous catalyst. nih.govnih.gov

Advanced Chemical Transformations and Scaffold Modifications

Once the core ethynylpicolinamide scaffold is synthesized, its chemical diversification is crucial for exploring its potential applications, particularly in drug discovery. Advanced transformations allow for the precise modification of the molecule to fine-tune its properties.

The picolinamide moiety is an exceptionally effective directing group in transition-metal-catalyzed C-H functionalization reactions. nih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group can chelate to a metal center, positioning the catalyst to selectively activate a specific C-H bond. researchgate.netacs.org This strategy allows for the introduction of new functional groups at positions that are otherwise unreactive.

Key features of picolinamide-directed C-H functionalization include:

High Regioselectivity: The bidentate coordination directs the functionalization to a specific C-H bond, often at the γ- or δ-position of an attached alkyl chain or at the ortho-position of an attached aryl group. acs.org

Broad Catalyst Scope: This strategy is compatible with a wide range of transition metals, including palladium, rhodium, cobalt, and nickel. nih.govresearchgate.net

Versatile Transformations: C-H functionalization can be used to form a variety of new bonds, including C-C (arylation, alkylation) and C-heteroatom bonds. researchgate.net

For a molecule like this compound, if it were attached to another chemical entity (e.g., an amino acid or a benzylamine), the picolinamide group could direct the functionalization of that entity, allowing for the creation of highly complex and diverse molecular architectures. researchgate.net

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). nih.gov For a lead compound like this compound, chemists would systematically synthesize a library of related compounds to probe the importance of each functional group. nih.gov

The SAR investigation would typically involve:

Modification of the Ethynyl Group: Replacing the ethynyl group with other small substituents (e.g., cyano, vinyl) or larger alkynes to determine the role of its size, shape, and electronic properties.

Modification of the Methoxy Group: Substituting the methoxy group with other ethers (e.g., ethoxy) or functional groups like hydroxyl or halogens to probe for hydrogen bonding potential and electronic effects.

Substitution on the Amide: Varying the amine component of the picolinamide to explore how changes in this region affect binding to a biological target.

By correlating these structural changes with changes in biological activity (e.g., IC₅₀ values against a specific enzyme or cell line), researchers can build a model of the pharmacophore—the essential features required for activity. This knowledge guides the design of next-generation analogues with improved potency, selectivity, and other desirable properties. nih.govnih.gov X-ray co-crystal structures of compounds bound to their biological target can provide invaluable insights to rationalize SAR data and guide further optimization. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Picolinic acid |

| 2-Methylpyridine (α-picoline) |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 1-Hydroxybenzotriazole (HOBt) |

| Thionyl chloride |

Radiochemical Synthesis for Molecular Imaging Probes

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative, in vivo information about physiological, biochemical, and pharmacological processes. nih.govmoravek.com This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. moravek.com The short-lived radionuclides Carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are among the most commonly used in PET radiochemistry. nih.govmdpi.comnih.gov The introduction of these isotopes into a molecule like this compound allows for non-invasive imaging and the study of its biological behavior.

Development of Carbon-11 and Fluorine-18 Labeled Picolinamide Derivatives for Positron Emission Tomography (PET)

Carbon-11 Labeling

Carbon-11 is an attractive radionuclide for PET as its incorporation into a molecule does not alter its chemical or biological properties. nih.govmdpi.com The most common method for ¹¹C-labeling is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]MeOTf). mdpi.comnih.gov These reagents are typically produced from cyclotron-generated [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). mdpi.com

For a compound such as this compound, a potential route for ¹¹C-labeling would involve the O-methylation of a corresponding desmethyl precursor, 5-hydroxy-3-ethynylpicolinamide. This reaction would be carried out by treating the precursor with [¹¹C]CH₃I or [¹¹C]MeOTf in the presence of a base.

A generalized reaction scheme is presented below:

Scheme 1: Proposed ¹¹C-labeling of this compound via O-methylation of its desmethyl precursor.

Precursor (5-hydroxy-3-ethynylpicolinamide) + [¹¹C]CH₃I/ [¹¹C]MeOTf ---(Base, Solvent, Heat)--> [¹¹C]this compound

This method has been successfully applied to a variety of other molecules for PET tracer development. researchgate.netnih.gov The reaction conditions, including the choice of base (e.g., NaOH, K₂CO₃), solvent (e.g., DMF, DMSO), and temperature, would need to be optimized to achieve high radiochemical yield and specific activity.

Fluorine-18 Labeling

Fluorine-18 is the most widely used radionuclide for PET imaging due to its longer half-life, which allows for more complex syntheses and distribution to off-site imaging centers. nih.govresearchgate.net A common strategy for ¹⁸F-labeling is nucleophilic substitution of a suitable leaving group with no-carrier-added [¹⁸F]fluoride.

Research on picolinamide-based PET probes for melanoma imaging has demonstrated the feasibility of direct radiofluorination of bromo-picolinamide precursors. nih.govnih.gov In these studies, various ¹⁸F-picolinamide derivatives were synthesized by reacting the corresponding brominated precursors with [¹⁸F]fluoride. nih.govnih.gov

Based on these findings, a plausible approach for the synthesis of an ¹⁸F-labeled analog of this compound would involve the preparation of a precursor with a suitable leaving group, such as a bromine or a nitro group, at a position amenable to nucleophilic aromatic substitution. For instance, a precursor like 2-bromo-3-ethynyl-5-methoxypicolinamide could be subjected to radiofluorination with [¹⁸F]fluoride to yield [¹⁸F]2-fluoro-3-ethynyl-5-methoxypicolinamide.

The following table summarizes the key findings from a study on the radiosynthesis of ¹⁸F-labeled picolinamide probes for melanoma imaging, which could inform the development of an ¹⁸F-labeled this compound derivative.

| Radiotracer | Precursor | Radiochemical Yield (non-decay corrected) | Specific Activity (GBq/µmol) |

| ¹⁸F-1 | Bromo-picolinamide precursor 1 | 24.5 ± 6.7% | 100-150 |

| ¹⁸F-2 | Bromo-picolinamide precursor 2 | 9.5 ± 1.9% | 100-150 |

| ¹⁸F-3 | Bromo-picolinamide precursor 3 | 21.5 ± 15.5% | 100-150 |

| Data from a study on ¹⁸F-labeled picolinamide probes for melanoma imaging. nih.gov |

The development of a successful radiotracer requires careful consideration of not only the synthetic route but also the in vivo stability and biological targeting of the final compound. nih.gov For instance, some ¹⁸F-labeled probes have shown susceptibility to in vivo defluorination, which can be assessed through biodistribution studies showing bone uptake. nih.gov Therefore, any proposed ¹⁸F-labeled derivative of this compound would require thorough preclinical evaluation.

Elucidation of Molecular Targets and Mechanisms of Action

Investigation into Potential Protein Targets of 3-Ethynyl-5-methoxypicolinamide

No publicly available scientific literature was identified that investigates the potential protein targets of this compound.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulatory Activity

There is no available research data to suggest that this compound has modulatory activity on metabotropic glutamate receptors. While related compounds with a picolinamide (B142947) core structure have been explored as mGluR modulators, specific findings for this compound are absent from the scientific literature.

No studies were found that detail the subtype selectivity of this compound for mGluR5, mGluR2, or mGluR3 receptors. Research into related picolinamide-based molecules often focuses on selectivity for the mGluR5 subtype. nih.govnih.govnih.govnih.govnih.gov However, no such characterization has been published for this compound.

The mechanism of action for many picolinamide-containing compounds at mGluR5 is through negative allosteric modulation. nih.govnih.gov This involves binding to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to its natural ligand. However, no research is available to confirm if this compound acts as a negative allosteric modulator at any receptor.

Kinase Inhibition Profiles, including IKKα and NFκB-Inducing Kinase (NIK)

No data is available in the public domain regarding the kinase inhibition profile of this compound. Specifically, there are no published findings on its activity against IKKα (Inhibitor of nuclear factor kappa-B kinase subunit alpha) or NIK (NFκB-inducing kinase).

As there is no information on the kinase inhibition profile of this compound, there are consequently no studies on the deconvolution of its potential effects on signaling pathways in cellular models. Research on other compounds has shown that inhibition of kinases like IKK can suppress the NF-κB signaling pathway. nih.gov

Interaction with ATP-Binding Cassette Transporters (ABCG2)

No research findings were identified that describe any interaction between this compound and the ATP-binding cassette transporter ABCG2.

Exploration of Immunomodulatory Targets (e.g., PD-1 Pathway)

No public data exists linking "this compound" to the PD-1 pathway or any other immunomodulatory targets. While the PD-1 pathway is a critical target for cancer immunotherapy, with checkpoint inhibitors showing significant clinical success, there is no evidence to suggest that "this compound" interacts with this pathway.

Novel Enzyme Targets (e.g., DNA Polymerase Theta, nSMase2, cGAS)

There is no information available to suggest that "this compound" targets DNA Polymerase Theta (Polθ), neutral sphingomyelinase 2 (nSMase2), or cyclic GMP-AMP synthase (cGAS). These enzymes are subjects of current research for therapeutic intervention in cancer and inflammatory diseases.

DNA Polymerase Theta (Polθ): An enzyme involved in DNA repair, particularly microhomology-mediated end joining (MMEJ). Its inhibition is a strategy for targeting cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Neutral Sphingomyelinase 2 (nSMase2): This enzyme is involved in the biosynthesis of ceramide and has been implicated in the biogenesis of extracellular vesicles, playing a role in cell stress responses and inflammation.

Cyclic GMP-AMP Synthase (cGAS): A key sensor of cytosolic DNA that triggers innate immune responses through the cGAS-STING pathway. Inhibition of cGAS is being explored for the treatment of autoimmune and autoinflammatory diseases.

Without any specific research on "this compound," it is not possible to discuss its potential as an inhibitor for these or any other novel enzyme targets.

Detailed Mechanistic Characterization

A detailed mechanistic characterization requires experimental data that is currently unavailable for "this compound."

Ligand-Receptor Binding Kinetics and Thermodynamics

No studies have been published detailing the binding kinetics (association and dissociation rates) or the thermodynamic profile (changes in enthalpy and entropy) of "this compound" with any biological receptor. Such studies are fundamental to understanding the affinity and nature of the interaction between a compound and its target.

Downstream Signaling Pathway Analysis and Cellular Phenotypes

As the molecular target(s) of "this compound" are unknown, there is no information on the downstream signaling pathways it may modulate or the resulting cellular phenotypes. Analysis of downstream effects typically follows the identification of a primary target and confirmation of engagement within a cell.

Enzymatic Assays for Inhibitor Potency and Selectivity

There are no published enzymatic assay data for "this compound." Consequently, its potency (commonly measured as IC50 or Ki values) and selectivity against any enzyme are unknown. Potency and selectivity are critical parameters in drug discovery, defining a compound's effectiveness and potential for off-target effects.

Structure Activity Relationship Sar and Lead Optimization Strategies

Methodological Frameworks for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) is a critical step in drug discovery, providing a roadmap for the rational design of more effective molecules. numberanalytics.compatsnap.com It involves systematically altering the chemical structure of a lead compound and observing the corresponding changes in its biological activity. numberanalytics.com This process allows researchers to identify the key molecular features responsible for a compound's therapeutic effects. patsnap.com For picolinamide (B142947) chemotypes, a combination of empirical and computational methods is employed to build a comprehensive understanding of their SAR.

Empirical Structure-Activity Relationship (SAR) Determination

Empirical SAR determination relies on the synthesis and biological evaluation of a series of analogs of a lead compound. nih.gov This classical medicinal chemistry approach involves making systematic modifications to different parts of the molecule and assessing the impact on its activity. nih.gov For instance, in the exploration of picolinamide analogs, chemists might synthesize derivatives with different substituents on the pyridine (B92270) ring or modifications to the amide group.

These synthesized compounds are then subjected to a battery of pharmacological assays to determine their potency, selectivity, and other relevant biological properties. patsnap.com By comparing the activity of these analogs, researchers can deduce which structural features are essential for activity, which ones can be modified, and which modifications lead to an improvement in the desired properties. This iterative process of synthesis and testing generates a wealth of data that forms the basis of the SAR. numberanalytics.com

A hypothetical example of an empirical SAR study on picolinamide analogs is presented in the table below. This table illustrates how systematic modifications to the R1 and R2 positions of a generic picolinamide scaffold could influence its inhibitory concentration (IC50), a measure of potency.

Table 1: Hypothetical Empirical SAR Data for Picolinamide Analogs

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) |

| 1 | H | H | 500 |

| 2 | CH3 | H | 250 |

| 3 | Cl | H | 100 |

| 4 | OCH3 | H | 75 |

| 5 | H | CH3 | 450 |

| 6 | H | Cl | 200 |

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.comyoutube.com This approach uses statistical methods to correlate physicochemical properties of molecules, known as molecular descriptors, with their observed biological effects. youtube.comnih.gov QSAR models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govyoutube.com

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A diverse set of compounds with known biological activities is compiled. youtube.com

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound in the dataset. youtube.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. youtube.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

QSAR modeling can be broadly categorized into ligand-based and receptor-based approaches. nih.gov

Ligand-Based QSAR: This approach is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies solely on the information derived from a set of molecules (ligands) that are known to interact with the target. nih.govnih.gov By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. A pharmacophore represents the essential steric and electronic features required for a molecule to bind to the target and elicit a biological response. youtube.com This model can then be used to screen virtual compound libraries to identify new potential hits. youtube.com

Receptor-Based QSAR (or Structure-Based Drug Design): When the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy, a receptor-based approach can be utilized. nih.gov This method involves docking the picolinamide analogs into the active site of the receptor to predict their binding orientation and affinity. numberanalytics.com This provides a more direct understanding of the molecular interactions between the ligand and the target, guiding the design of compounds with improved complementarity and binding energy. thescipub.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com It is an essential tool in structure-based drug design, allowing researchers to visualize and analyze the interactions between a picolinamide analog and its biological target at the atomic level. nih.govmdpi.com Docking studies can help to:

Identify key amino acid residues in the binding pocket that interact with the ligand. nih.gov

Predict the binding affinity of different analogs. researchgate.net

Guide the design of new compounds with enhanced interactions with the target. numberanalytics.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. mdpi.commdpi.com By simulating the movement of atoms over time, MD simulations can assess the stability of the docked pose and provide insights into the flexibility of both the ligand and the receptor. mdpi.comresearchgate.net This information is crucial for understanding the binding process and for designing compounds that can form stable and long-lasting interactions with their target. mdpi.com The combination of molecular docking and MD simulations is a powerful strategy for refining the design of picolinamide-based inhibitors. nih.gov

Principles of Lead Optimization for Picolinamide Chemotypes

Lead optimization is the iterative process of modifying the structure of a promising lead compound to improve its drug-like properties. patsnap.comdanaher.com The primary goals of lead optimization are to enhance potency, increase selectivity, and improve the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of the compound. nih.govdanaher.com

Systematic Modification for Enhanced Potency and Target Specificity

Systematic modification is a cornerstone of lead optimization. numberanalytics.commdpi.com It involves making carefully planned changes to the chemical structure of the picolinamide lead compound to fine-tune its biological activity. nih.gov This can be achieved through several strategies:

Scaffold Hopping: In some cases, the core picolinamide scaffold may be replaced with a different chemical structure that maintains the key pharmacophoric features. numberanalytics.compatsnap.com This can lead to the discovery of novel chemotypes with improved properties.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them together to create a more potent lead compound. numberanalytics.com

The table below illustrates how different lead optimization strategies could be applied to a hypothetical picolinamide lead compound.

Table 2: Lead Optimization Strategies for a Picolinamide Chemotype

| Strategy | Modification Example | Desired Outcome |

| Bioisosteric Replacement | Replace a methoxy (B1213986) group with a trifluoromethyl group | Enhance metabolic stability and potency |

| Scaffold Hopping | Replace the picolinamide core with a pyrazolopyridine scaffold | Improve selectivity and patentability |

| Introduction of a basic amine | Add a piperazine (B1678402) moiety | Improve solubility and oral bioavailability |

| Conformational Constraint | Introduce a cyclopropyl (B3062369) group | Lock the molecule in an active conformation, increasing potency |

Through the judicious application of these empirical and computational methodologies, medicinal chemists can systematically refine picolinamide-based compounds like 3-Ethynyl-5-methoxypicolinamide, paving the way for the development of new and improved therapeutic agents.

Optimization of Pharmacological Profiles (e.g., microsomal stability)

A critical step in lead optimization is refining a compound's pharmacological profile to ensure it has suitable metabolic stability for its intended therapeutic use. First-pass metabolism is a primary reason for poor oral bioavailability and short half-lives of drug candidates. nih.gov Therefore, assessing metabolic stability early in the drug discovery process is essential. nih.govresearchgate.net

The in vitro microsomal stability assay is a key tool for this evaluation. evotec.com This assay measures the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450). evotec.comnih.gov The process involves incubating the test compound with liver microsomes and a cofactor such as NADPH to initiate metabolic reactions. evotec.com The depletion of the parent compound over time is monitored, typically by LC-MS/MS, to determine its intrinsic clearance and metabolic half-life (t½). nih.govresearchgate.net

Optimizing this assay for high-throughput screening allows for the rapid profiling of numerous drug candidates, enabling chemists to prioritize compounds with more favorable metabolic profiles. nih.govresearchgate.net Key parameters from these studies, such as the percentage of the compound remaining after a specific time and the calculated intrinsic clearance, provide a quantitative measure of metabolic stability. nih.gov For instance, in a study of a pyrimidine (B1678525) carboxamide derivative, the compound's stability was assessed in rat, dog, and human liver microsomes, showing significant species differences; the percentage of compound remaining after 60 minutes was 42.8% in rats, 42.0% in humans, but only 0.8% in dogs, indicating very rapid metabolism in the latter. nih.gov Such data is crucial for guiding structural modifications to improve stability.

Table 1: Example of In Vitro Microsomal Stability Data for a Test Compound This table presents illustrative data for a hypothetical compound to demonstrate the outputs of a typical microsomal stability assay.

| Species | % Compound Remaining (60 min) | In Vitro t½ (min) | In Vitro Intrinsic Clearance (CLint, mL/min/mg protein) |

|---|---|---|---|

| Human | 42.0% | 52.9 | 0.0214 |

| Rat | 42.8% | 54.1 | 0.0233 |

Data adapted from a study on a pyrimidine carboxamide derivative to illustrate typical assay results. nih.gov

Fragment-Based Drug Discovery and Design Cycles

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel chemical starting points for drug development. nih.gov This approach contrasts with traditional high-throughput screening (HTS) by using libraries of very small molecules, or "fragments" (typically with a molecular weight < 300 Da), to probe a biological target. youtube.com Although these fragments usually bind with low affinity, they do so very efficiently, forming high-quality interactions with the target's binding sites. nih.gov

The FBDD process involves several key stages:

Fragment Screening: A library of fragments is screened against the target protein using highly sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or native mass spectrometry to identify binders. nih.govnih.gov

Hit Validation and Characterization: The identified fragment "hits" are validated to confirm their binding and to characterize the interaction, often revealing the precise binding mode at an atomic level. nih.gov

Lead Optimization: Once a fragment hit is validated, it serves as a starting point for optimization. Medicinal chemists use structure-guided methods to elaborate the fragment into a more potent lead compound. Common strategies include:

Fragment Growing: Extending the fragment by adding new functional groups to engage with adjacent pockets on the target protein. nih.gov

Fragment Linking: Connecting two or more fragments that bind to distinct, nearby sites on the target. nih.gov

Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule. youtube.com

FBDD has proven successful for challenging targets, including protein-protein interactions, and has led to several approved drugs. nih.gov The iterative cycles of design, synthesis, and testing are guided by structural data and metrics like ligand efficiency (LE), which relates binding affinity to the size of the molecule. youtube.com

Correlating Structural Features with Biological Responses

Understanding how specific structural components of a molecule contribute to its biological activity is the essence of Structure-Activity Relationship (SAR) studies. For this compound, the ethynyl (B1212043) group and the substitution pattern on the picolinamide core are critical determinants of its interaction with biological targets. nih.govresearchgate.net

Contribution of the Ethynyl Group to Binding Affinity and Functional Activity

The ethynyl group (–C≡CH) is a small, rigid, and linear functional group that can play a significant role in molecular recognition. Its unique geometry and electronic properties allow it to act as a valuable linker or a key binding element.

In a series of analogues of 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP), a noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), the ethynyl linker was crucial for activity. nih.gov MTEP itself is a 3-ethynylpyridine (B57287) derivative, sharing this core feature with this compound. The ethynyl group serves to position the two aromatic rings (pyridine and thiazole (B1198619) in the case of MTEP) in a specific orientation required for optimal binding to an allosteric site on the receptor. nih.gov SAR studies on these compounds demonstrated that modifications to the groups attached to the ethynyl linker dramatically altered potency, highlighting the linker's role in orienting the key pharmacophoric elements. nih.gov The rigidity of the ethynyl group restricts conformational flexibility, which can be entropically favorable for binding.

Impact of Substitution Patterns on the Picolinamide Core

The picolinamide scaffold, a carboxamide derivative of pyridine, is a common motif in medicinal chemistry. The specific placement of substituents on the pyridine ring profoundly influences the molecule's biological and physicochemical properties. researchgate.net

A study on picolinamide derivatives as potential acetylcholinesterase (AChE) inhibitors revealed that the position of a dimethylamine (B145610) side chain on the ring system markedly affected both inhibitory activity and selectivity. researchgate.net For example, moving the side chain from one position to another resulted in significant changes in IC50 values. researchgate.net This demonstrates that the substitution pattern dictates how the molecule fits into the target's binding site and interacts with key residues. In the case of this compound, the methoxy group at the 5-position and the ethynyl group at the 3-position create a specific electronic and steric profile on the pyridine ring. The electron-donating nature of the methoxy group can influence the reactivity and binding interactions of the ring system. mdpi.com

Table 2: Illustrative SAR Data for Picolinamide Derivatives This table shows data for a series of picolinamide derivatives to illustrate how substitutions on the core ring impact biological activity.

| Compound | Substitution Pattern | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity Ratio (BChE/AChE) |

|---|---|---|---|---|

| 7a | 2-((dimethylamino)methyl) | 2.49 | 247.5 | 99.40 |

| 7b | 3-((dimethylamino)methyl) | > 500 | > 500 | - |

| 7c | 4-((dimethylamino)methyl) | 48.33 | > 500 | > 10.35 |

Data from a study on picolinamide derivatives as cholinesterase inhibitors. researchgate.net

This data clearly shows that the substituent at position 2 (compound 7a ) confers the most potent activity, while moving it to position 3 (7b ) abolishes activity, and placing it at position 4 (7c ) results in intermediate activity. researchgate.net This underscores the critical importance of the substitution pattern on the picolinamide core for achieving the desired biological response.

Preclinical Pharmacological Evaluation and in Vivo Characterization

Comprehensive In Vitro Pharmacological Profiling

The initial stages of drug development involve a thorough in vitro assessment to identify and characterize the activity of a compound.

High-Throughput Screening (HTS) and Hit Validation

High-throughput screening (HTS) is a critical early step in drug discovery, allowing for the rapid assessment of large compound libraries against a specific biological target. nih.gov This process is designed to identify "hits"—compounds that demonstrate a desired biological activity. Following HTS, a rigorous hit validation process is essential to eliminate false positives and confirm the compound's activity. nih.gov This validation often involves re-testing and performing dose-response analyses to establish the potency of the confirmed hits. However, specific HTS campaigns that may have identified 3-Ethynyl-5-methoxypicolinamide as a hit and the subsequent validation data are not publicly documented.

Binding Assays and Functional Cell-Based Assays

Once a hit is validated, binding assays are employed to determine if the compound directly interacts with the intended target protein and to quantify its binding affinity. Functional cell-based assays are then used to measure the compound's effect on cellular pathways and functions. These assays provide crucial information on whether the compound acts as an agonist, antagonist, or modulator of the target's activity within a biological system. youtube.com For this compound, the specific targets, its binding affinity, and its functional impact in cell-based models have not been detailed in available literature.

Advanced In Vivo Pharmacological Assessment in Preclinical Models

Following promising in vitro results, compounds are advanced to in vivo studies in animal models to evaluate their efficacy and pharmacological properties in a living organism.

Efficacy Studies in Established Disease Models

Efficacy studies are conducted in animal models that mimic human diseases to determine if the compound can produce the desired therapeutic effect. These studies are fundamental to establishing a "proof of concept" before a drug candidate can be considered for human trials. There are no published reports detailing the evaluation of this compound in any established disease models.

Positron Emission Tomography (PET) for Target Engagement and Pharmacodynamics

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used in preclinical and clinical development to confirm that a drug reaches its intended target in the body and interacts with it. nih.gov By using a radiolabeled version of the drug or a specific ligand for the target, PET can provide quantitative data on target engagement and pharmacodynamics, helping to inform dose selection for clinical studies. nih.gov There is no evidence in the public domain to suggest that PET studies have been conducted for this compound.

Metabolic Stability and In Vitro/In Vivo Correlation

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, consequently, its potential for clinical success. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity. researchgate.net Therefore, a thorough evaluation of metabolic stability is a cornerstone of preclinical drug development, providing essential data for predicting in vivo behavior and establishing an in vitro/in vivo correlation (IVIVC). wuxiapptec.com This section details the methodologies used to assess the metabolic stability of novel chemical entities, with a focus on the compound this compound. While specific experimental data for this compound is not publicly available, the following outlines the standard procedures and the nature of the data that would be generated in its preclinical evaluation.

In vitro metabolic stability studies are fundamental for guiding medicinal chemistry efforts, understanding structure-activity relationships, and predicting in vivo clearance. wuxiapptec.com These assays typically involve incubating the test compound with biological matrices that contain drug-metabolizing enzymes. researchgate.net The most common systems are liver microsomes and hepatocytes, which are available from various species, including humans, rats, mice, dogs, and monkeys, allowing for interspecies comparisons. nih.govnuvisan.com

Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for the phase I metabolism of many drugs. wuxiapptec.com Hepatocytes, on the other hand, are whole liver cells that contain a more complete set of both phase I and phase II metabolic enzymes, such as glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). wuxiapptec.com The choice between these systems depends on the specific questions being addressed in the drug discovery program.

The primary endpoints of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). The in vitro half-life represents the time it takes for 50% of the parent compound to be metabolized. Intrinsic clearance is a measure of the inherent metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. researchgate.net

The data generated from these in vitro studies are then used to predict human pharmacokinetic parameters through various scaling methods. One common approach is the "well-stirred" liver model, which can be used to estimate hepatic clearance (CLh), a key parameter influencing a drug's bioavailability and dosing regimen. nuvisan.com

A strong in vitro/in vivo correlation is crucial for confidently progressing a compound through development. This correlation is established by comparing the predicted human pharmacokinetics, derived from in vitro data, with the actual pharmacokinetic profiles observed in preclinical animal models and, eventually, in human clinical trials. Discrepancies between the in vitro and in vivo data can indicate the involvement of extrahepatic metabolism, active transport processes, or other complex biological phenomena that may require further investigation.

Detailed Research Findings

While specific research findings for this compound are not available in the public domain, a typical preclinical evaluation would involve a tiered approach to understanding its metabolic liabilities.

Initially, the compound would be screened for metabolic stability in human and rodent liver microsomes. This provides a rapid assessment of its susceptibility to CYP450-mediated metabolism. If the compound demonstrates high clearance in this initial screen, further studies may be conducted to identify the specific CYP450 isoforms involved. This information is valuable for predicting potential drug-drug interactions.

Following the microsomal stability assays, studies using hepatocytes would be conducted. wuxiapptec.com These experiments provide a more comprehensive picture of the compound's metabolic fate, as they can capture both phase I and phase II metabolic pathways. wuxiapptec.com By analyzing the disappearance of the parent compound and the appearance of metabolites over time, a more complete metabolic profile can be constructed.

The following data tables illustrate the type of information that would be generated in such a preclinical evaluation of this compound.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

Table 2: In Vitro Metabolic Stability of this compound in Hepatocytes

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

Table 3: In Vivo Pharmacokinetic Parameters of this compound (Predicted from In Vitro Data)

| Species | Predicted Hepatic Clearance (CLh, mL/min/kg) | Predicted Bioavailability (F, %) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

The successful development of this compound would depend on a favorable metabolic profile, characterized by moderate clearance that allows for sufficient drug exposure without leading to accumulation. The establishment of a robust IVIVC would be a critical milestone, enabling the confident prediction of its human pharmacokinetic properties and guiding its progression into clinical development.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation 3-Ethynyl-5-methoxypicolinamide Analogues

The rational design of next-generation analogues of this compound is a important step in the optimization of this chemical scaffold for potential therapeutic use. The primary goal of such endeavors is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this process, providing critical insights into how specific structural modifications influence biological activity.

Research into related mGluR5 antagonists, such as those in the pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series, has demonstrated that even minor alterations to the molecule can lead to significant changes in antagonist potency. nih.gov For instance, the exploration of various substituents on the phenyl ring has revealed that certain groups can enhance activity, with some compounds exhibiting low nanomolar to subnanomolar potency. nih.gov These findings underscore the importance of a systematic approach to analogue design, where modifications to the ethynyl (B1212043), methoxy (B1213986), and picolinamide (B142947) moieties of this compound would be explored to build a comprehensive SAR profile. Such studies would likely involve the synthesis of a library of related compounds, followed by in vitro screening to identify candidates with improved characteristics.

Development of Highly Selective Radioligands for Neuroimaging Applications

The development of highly selective radioligands is crucial for advancing our understanding of neurological and psychiatric disorders. A radiolabeled version of this compound or one of its high-affinity analogues could serve as a valuable tool for in vivo imaging techniques such as Positron Emission Tomography (PET). These radioligands would enable the non-invasive visualization and quantification of their target receptors in the living brain, providing insights into receptor density and distribution in both healthy and diseased states.

The process of developing a suitable radioligand involves several key steps. First, a high-affinity and selective precursor molecule must be identified. This precursor is then chemically modified to incorporate a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18. The resulting radioligand must be rigorously evaluated for its binding properties, including its affinity for the target receptor and its selectivity over other receptors. Furthermore, its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability, must be suitable for neuroimaging applications. The successful development of a selective antagonist radioligand for the M4 muscarinic receptor, [3H]VU6013720, highlights the feasibility and value of creating such tools for studying brain receptors. nih.govnih.gov

Expansion of Therapeutic Area Applications Based on Novel Target Discoveries

While the initial interest in picolinamide-based compounds has often been in the context of neurological disorders, the discovery of novel biological targets could significantly expand their therapeutic potential. The identification of new binding partners for this compound and its analogues could open up avenues for the treatment of a wide range of conditions beyond the central nervous system.

For example, the modulation of metabotropic glutamate (B1630785) receptor 5 (mGluR5) has been implicated in a variety of physiological processes. Research has shown that mGluR5 antagonists can attenuate cocaine-seeking behavior in preclinical models, suggesting a potential role in the treatment of substance use disorders. nih.gov Specifically, the mGluR5 antagonists MPEP and MTEP have been shown to reduce the reinstatement of cocaine seeking. nih.gov This indicates that a thorough investigation into the broader pharmacological profile of this compound is warranted. Such research could uncover novel applications in areas such as oncology, immunology, or metabolic diseases, depending on the off-target activities or newly discovered primary targets of its analogues.

Application of Artificial Intelligence and Machine Learning in Picolinamide Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery, and the development of picolinamide-based therapeutics is no exception. mednexus.orgnih.gov These advanced computational tools can be applied at multiple stages of the drug discovery pipeline, from target identification and validation to lead optimization and the prediction of clinical trial outcomes. mednexus.orgnih.gov

Collaborative Research Initiatives in Academic and Industrial Settings

The successful translation of a promising chemical compound like this compound from the laboratory to the clinic requires a concerted effort from both academic and industrial partners. Collaborative research initiatives are essential for leveraging the complementary strengths of these sectors. Academic institutions often excel in basic research, target discovery, and the elucidation of disease mechanisms, while pharmaceutical companies have the resources and expertise for large-scale chemical synthesis, preclinical and clinical development, and regulatory affairs.

Such partnerships can take many forms, including sponsored research agreements, licensing agreements, and joint ventures. A notable example is the discovery of VX-970/M6620, the first ATR inhibitor to enter clinical studies, which was based on a 2-aminopyrazine (B29847) core initially reported in an academic journal and subsequently developed by a pharmaceutical company. nih.gov These collaborations can accelerate the pace of innovation and increase the likelihood of developing new and effective therapies. For the development of this compound and its analogues, fostering strong collaborations will be crucial for navigating the complex and resource-intensive path of drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.